Antimonate

Electrocatalysis Oxygen Reduction Reaction (ORR) Fuel Cells

Do not rely on generic antimony sources. The performance of antimonate compounds is defined by the cation and crystal structure. For oxygen reduction, only MnSb₂O₆ drives the complete 4-electron pathway, delivering 3.5× higher mass activity than transition-metal oxides. For optically clear flame-retardant plastics, sodium antimonate (RI 1.73) minimizes haze versus antimony trioxide (RI 2.087). For nuclear waste polishing, tin(IV) antimonate exhibits a Kd >600,000 mL/g for ⁶⁰Co. Procure the exact compound your application demands.

Molecular Formula O4Sb-3
Molecular Weight 185.76 g/mol
Cat. No. B1203111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimonate
Molecular FormulaO4Sb-3
Molecular Weight185.76 g/mol
Structural Identifiers
SMILES[O-][Sb](=O)([O-])[O-]
InChIInChI=1S/4O.Sb/q;3*-1;
InChIKeyRBGMCBHGBSZGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimonate Compounds: Comparative Data for Strategic Procurement and Scientific Selection


Antimonate compounds encompass a diverse class of pentavalent antimony oxides and salts (e.g., MSb₂O₆, MSbO₃) with applications spanning electrocatalysis, flame retardancy, and selective ion exchange. Their properties are dictated by the specific metal cation (e.g., Mn, Na, Sn) and crystal structure, leading to distinct performance profiles. Basic characteristics, such as the oxidation state of antimony (+5), are shared across the class [1], but this document focuses on quantifiable, comparator-based evidence that distinguishes specific antimonates from common alternatives.

Why Direct Substitution of Antimonate Compounds Fails: A Data-Driven Rationale


Substituting one antimonate compound for another, or replacing it with a non-antimonate alternative, is scientifically precarious without comparative data. Performance-critical parameters—including electrocatalytic activity, optical transparency, and ion-exchange selectivity—exhibit order-of-magnitude variations based on the specific metal cation and synthesis conditions. For instance, among first-row transition metal antimonates, only MnSb₂O₆ facilitates the four-electron oxygen reduction pathway [1], while other analogues favor less efficient two-electron routes. Similarly, the refractive index of sodium antimonate (1.73) is significantly closer to that of transparent polymers than antimony trioxide (2.087) [2], directly impacting optical clarity in compounded plastics. The following quantitative evidence demonstrates why generic substitution leads to suboptimal or failed outcomes, underscoring the need for precise, data-backed procurement.

Quantitative Evidence: Verified Performance Differentiation for Specific Antimonates


Manganese Antimonate (MnSb₂O₆) vs. Transition Metal Oxides: Superior Intrinsic ORR Mass Activity

Manganese antimonate (MnSb₂O₆) demonstrates significantly enhanced intrinsic mass activity for the oxygen reduction reaction (ORR) compared to its antimony-free counterpart, a transition metal oxide. Experimentally, nanoparticulate MnSb₂O₆ exhibits a 3.5-fold enhancement in mass activity (on a per-Mn mass basis) relative to the corresponding transition metal oxide at 0.7 V vs. RHE in 0.1 M KOH [1]. This is the highest activity among the tested first-row transition metal antimonates (MSb₂O₆, where M = Mn, Co, Fe, Ni).

Electrocatalysis Oxygen Reduction Reaction (ORR) Fuel Cells

Manganese Antimonate (MnSb₂O₆) vs. Transition Metal Oxides: 25-Fold Enhancement in Surface-Area-Normalized ORR Activity

When ORR activity is normalized by the electrochemically active surface area, the superiority of MnSb₂O₆ becomes even more pronounced. The same study reports a 25-fold enhancement in surface-area-specific activity for MnSb₂O₆ over its antimony-free counterpart at 0.7 V vs. RHE in 0.1 M KOH [1]. This metric indicates a significantly higher density of active sites or a much higher intrinsic turnover frequency per site on the antimonate surface.

Electrocatalysis Oxygen Reduction Reaction (ORR) Surface Science

Manganese Antimonate (MnSb₂O₆) vs. In-Class Antimonates: Exclusive Four-Electron ORR Pathway Selectivity

Among a series of first-row transition metal antimonates (MSb₂O₆, M = Mn, Co, Fe, Ni), MnSb₂O₆ is the only compound capable of catalyzing the oxygen reduction reaction (ORR) via the desirable four-electron (4e⁻) transfer pathway to water [1]. In contrast, the other antimonates (CoSb₂O₆, FeSb₂O₆, NiSb₂O₆) primarily facilitate the less efficient two-electron (2e⁻) pathway, which produces hydrogen peroxide, a byproduct that can degrade fuel cell membranes and reduce overall energy efficiency.

Electrocatalysis Oxygen Reduction Reaction (ORR) Selectivity

Sodium Antimonate (NaSbO₃) vs. Antimony Trioxide (Sb₂O₃): Superior Optical Clarity in Polymer Compounding

Sodium antimonate exhibits a refractive index (nD) of 1.73 [1], which is significantly closer to that of common transparent polymers (e.g., PET, PC, PVC, which have indices around 1.5-1.6) than antimony trioxide (Sb₂O₃), which has a refractive index of 2.087 (for the α-form) [2]. This smaller difference in refractive index minimizes light scattering at the additive-polymer interface, resulting in lower haze and greater optical clarity in the compounded material.

Flame Retardants Polymer Additives Optical Properties

Tin(IV) Antimonate vs. Conventional Sulfonated Polystyrene Resins: Orders-of-Magnitude Higher Selectivity for Cobalt Ions

Tin(IV) antimonates demonstrate an exceptionally high selectivity for cobalt ions, with distribution coefficient (Kd) values measured as high as 652,000 mL/g in 0.1 M Ca(NO₃)₂ solution and 602,000 mL/g in 0.1 M HNO₃ solution [1]. These values are several orders of magnitude greater than the typical Kd values for cobalt on standard sulfonated polystyrene-divinylbenzene (DVB) cation exchange resins, which are generally below 1,000 mL/g under similar acidic conditions [2]. This indicates a much stronger thermodynamic preference of the tin antimonate structure for cobalt uptake.

Ion Exchange Nuclear Waste Management Selective Separation

Validated Application Scenarios for High-Performance Antimonate Compounds


High-Efficiency, Non-Precious Metal Cathodes for Alkaline Fuel Cells and Metal-Air Batteries

Leverage MnSb₂O₆ for the oxygen reduction reaction (ORR) in alkaline electrolytes. Its unique ability to catalyze the complete 4-electron reduction of O₂ to water, combined with a 3.5-fold higher mass activity and 25-fold higher surface-specific activity compared to transition metal oxides, makes it a premier non-precious metal candidate for cathode layers [1]. This addresses the critical need for low-cost, high-performance alternatives to platinum-group metals in clean energy technologies.

Transparent Flame-Retardant Thermoplastics for Electronics and Consumer Goods

Utilize sodium antimonate (NaSbO₃) as a halogen synergist in engineering plastics like polycarbonate (PC) and polyethylene terephthalate (PET). Its refractive index (1.73) is significantly closer to these polymer matrices than that of antimony trioxide (2.087), enabling the production of flame-retardant components with minimal haze and preserved optical clarity [2]. This is essential for applications such as transparent device housings, connectors, and light diffusers where both safety and aesthetics are paramount.

Selective Removal of ⁶⁰Co and Other Activation Products from Nuclear Waste Effluents

Deploy tin(IV) antimonate as a highly selective inorganic ion exchanger for the polishing of nuclear waste streams. Its distribution coefficient (Kd) for cobalt ions exceeds 600,000 mL/g in acidic solutions containing high concentrations of competing calcium ions [3]. This extreme selectivity enables efficient separation of problematic radionuclides like ⁶⁰Co from bulk waste, dramatically reducing the volume of secondary solid waste and improving the overall efficiency and safety of nuclear waste management operations.

Selective Catalytic Oxidation Processes in Petrochemistry

Consider iron antimonate (FeSbO₄) for selective oxidation and ammoxidation reactions, such as the conversion of propylene to acrylonitrile. While direct comparative data was limited in this analysis, the class of antimonate catalysts is known for its high oxygen mobility and ability to stabilize specific oxidation states at active sites, which is crucial for achieving high selectivity to desired partial oxidation products [4]. Procurement decisions should be guided by performance data from specific catalytic testing under relevant process conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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